4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol
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Overview
Description
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a formyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and environmental sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol
Reduction: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol
Substitution: Various ethers and esters depending on the substituent
Scientific Research Applications
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications. Additionally, the formyl and hydroxyl groups provide versatile sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNIUOUQCIDPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685339 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-70-5 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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